Chemical structure and properties of 4-(Cyclohexyloxy)-3-iodobenzoic acid
Chemical structure and properties of 4-(Cyclohexyloxy)-3-iodobenzoic acid
An In-Depth Technical Guide to 4-(Cyclohexyloxy)-3-iodobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS No. 1131614-67-9) is a highly functionalized aromatic carboxylic acid. Its structure incorporates three key chemical motifs: an aryl iodide, an ether linkage, and a carboxylic acid. This unique combination makes it a valuable and versatile building block for researchers in drug discovery and materials science. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The cyclohexyloxy group significantly increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates. Finally, the carboxylic acid moiety serves as a classical attachment point for forming amides, esters, or for salt formation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthesis protocol, expected spectroscopic characteristics, and potential applications of this compound, offering a technical resource for scientists engaged in advanced chemical synthesis.
Chemical Structure and Physicochemical Properties
4-(Cyclohexyloxy)-3-iodobenzoic acid is a disubstituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group. An iodine atom is positioned ortho to the carboxylic acid (at the 3-position), and a cyclohexyloxy group is located para to the carboxylic acid (at the 4-position). The presence of the bulky and lipophilic cyclohexyloxy group adjacent to the iodine atom can influence the reactivity of the C-I bond and significantly impacts the molecule's overall physical properties.
The key physicochemical parameters for 4-(Cyclohexyloxy)-3-iodobenzoic acid are summarized in the table below. It is important to note that while some properties are derived from supplier data, others, such as the LogP, are computationally predicted and should be considered as such until experimental validation.
| Property | Value | Source |
| IUPAC Name | 4-(Cyclohexyloxy)-3-iodobenzoic acid | [1] |
| CAS Number | 1131614-67-9 | [1] |
| Molecular Formula | C₁₃H₁₅IO₃ | [1] |
| Molecular Weight | 346.16 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | [2][3] |
| Melting Point | >200 °C (Predicted) | [4] |
| LogP (Predicted) | 4.20 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| SMILES | O=C(O)C1=CC=C(OC2CCCCC2)C(I)=C1 | [1] |
| InChIKey | BIWMLOKYGZSCLL-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The most direct and reliable route to synthesize 4-(Cyclohexyloxy)-3-iodobenzoic acid is via a Williamson ether synthesis.[5][6][7] This classical Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of a suitable precursor, 4-hydroxy-3-iodobenzoic acid, followed by nucleophilic attack on an activated cyclohexyl electrophile.
Proposed Synthetic Workflow
The diagram below illustrates the logical flow for the synthesis of the title compound.
Caption: Synthetic workflow for 4-(Cyclohexyloxy)-3-iodobenzoic acid.
Detailed Experimental Protocol
This protocol describes a representative procedure on a 10 mmol scale.
Materials:
-
4-Hydroxy-3-iodobenzoic acid (2.64 g, 10.0 mmol)
-
Cyclohexyl bromide (1.96 g, 1.5 mL, 12.0 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl) (~50 mL)
-
Ethyl acetate (EtOAc) (150 mL)
-
Brine (saturated NaCl solution) (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-iodobenzoic acid (2.64 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 10 minutes. Add cyclohexyl bromide (1.5 mL, 12.0 mmol) to the mixture via syringe.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[5] K₂CO₃ is a suitable base to deprotonate the phenol; a stronger base like NaH could also be used but requires more stringent anhydrous conditions.[8]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching and Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford 4-(Cyclohexyloxy)-3-iodobenzoic acid as a crystalline solid.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are publicly available. However, based on its structure and data from analogous compounds, a confident prediction of its key spectroscopic features can be made.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 10-13 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex ABC spin system.
-
The proton at C5 (ortho to the iodine) is expected to be a doublet around δ 7.8-8.2 ppm.
-
The proton at C2 (ortho to the carboxyl group) is expected to be a doublet around δ 8.1-8.4 ppm.
-
The proton at C6 (meta to both I and COOH) will likely be a doublet of doublets around δ 7.0-7.3 ppm. These predicted shifts are based on data from 4-iodobenzoic acid and 3-iodobenzoic acid.[9][10]
-
-
Cyclohexyloxy Protons (-O-CH-): A multiplet corresponding to the single proton on the carbon attached to the ether oxygen is expected around δ 4.4-4.8 ppm.
-
Cyclohexyl Protons (-CH₂-): A series of broad multiplets corresponding to the remaining 10 protons of the cyclohexyl ring will be observed in the upfield region, typically between δ 1.2-2.0 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-170 ppm.[11]
-
Aromatic Carbons: Six distinct signals are anticipated.
-
The carbon bearing the cyclohexyloxy group (C4) would appear around δ 158-162 ppm.
-
The carbon bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-95 ppm.
-
The remaining four aromatic carbons (C1, C2, C5, C6) are expected between δ 115-140 ppm, with assignments comparable to substituted iodobenzoic acids.[12][13]
-
-
Cyclohexyloxy Carbons:
-
The carbon attached to the ether oxygen (-O-CH-) is expected around δ 75-80 ppm.
-
The other carbons of the cyclohexyl ring will appear in the range of δ 23-32 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected from ~2500 to 3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid is expected around 1680-1710 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: Two distinct C-O stretching bands are anticipated: an aryl-alkyl ether stretch around 1230-1270 cm⁻¹ and the carboxylic acid C-O stretch around 1280-1320 cm⁻¹.[14]
Mass Spectrometry (MS)
-
Molecular Ion: In an ESI- (Electrospray Ionization, negative mode) experiment, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 345.0. In positive mode, [M+H]⁺ at m/z 347.0 could be observed.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will not give a characteristic isotopic pattern like chlorine or bromine.
-
Key Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), loss of the cyclohexyl group (C₆H₁₁, 83 Da), or loss of cyclohexene (82 Da) via McLafferty-type rearrangement.
Applications in Research and Drug Discovery
While specific applications for 4-(Cyclohexyloxy)-3-iodobenzoic acid are not yet widely published, its structural features make it a highly valuable intermediate for several research areas.
-
Medicinal Chemistry & Drug Discovery: This molecule is an ideal scaffold for building drug candidates.
-
Cross-Coupling Reactions: The aryl iodide is a prime substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.[3] This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 3-position, enabling rapid library synthesis for structure-activity relationship (SAR) studies. Iodobenzoic acids are common precursors in the synthesis of anti-inflammatory and anti-cancer agents.[2]
-
Lipophilicity Modification: The cyclohexyloxy group significantly increases the molecule's lipophilicity (LogP ≈ 4.2). In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for enhancing binding to hydrophobic pockets in target proteins. Similar cyclohexyloxy-containing structures have been investigated as PPAR modulators for metabolic diseases.[15]
-
Amide/Ester Formation: The carboxylic acid is readily converted to amides or esters, providing a robust linker to connect this functionalized aromatic core to other pharmacophores.
-
-
Materials Science: Aryl iodides are used in the synthesis of specialty polymers and liquid crystals.[3] The rigid benzoic acid core combined with the flexible, bulky cyclohexyloxy group could be exploited to create novel materials with unique thermal or optical properties.
Handling and Safety Considerations
No specific toxicity data is available for 4-(Cyclohexyloxy)-3-iodobenzoic acid. Standard laboratory safety precautions should be employed. Based on analogous structures like 4-iodobenzoic acid, the compound may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Cyclohexyloxy)-3-iodobenzoic acid is a strategically designed chemical building block with significant potential for synthetic innovation. Its trifunctional nature offers chemists orthogonal handles to construct complex molecules efficiently. The combination of a reactive cross-coupling site, a lipophilic-modifying group, and a versatile carboxylic acid linker makes it a highly attractive tool for developing new therapeutic agents and advanced functional materials. The synthetic and analytical guidance provided herein serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.
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